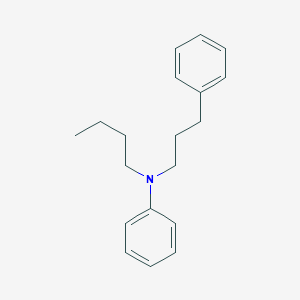
1-Chloro-3,4,4-trifluorobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,4,4-trifluorobut-3-en-2-one (CTFBO) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. CTFBO is a colorless liquid that is soluble in water and has a distinctive odor. It is also known by its chemical formula, C4H3ClF3O, and has been used in various applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,4,4-trifluorobut-3-en-2-one is not well understood, but it is believed to act as a nucleophile and react with various organic compounds to form new chemical bonds. 1-Chloro-3,4,4-trifluorobut-3-en-2-one has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols, and has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Biochemische Und Physiologische Effekte
1-Chloro-3,4,4-trifluorobut-3-en-2-one has not been extensively studied for its biochemical and physiological effects, but it has been shown to have some toxic effects on humans and animals. Exposure to 1-Chloro-3,4,4-trifluorobut-3-en-2-one can cause irritation to the eyes, skin, and respiratory tract, and can also cause nausea, vomiting, and other symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-3,4,4-trifluorobut-3-en-2-one has several advantages for use in laboratory experiments, including its high reactivity towards various organic compounds and its ability to react with a variety of nucleophiles. However, 1-Chloro-3,4,4-trifluorobut-3-en-2-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-3,4,4-trifluorobut-3-en-2-one, including its use as a reagent in organic synthesis and its potential applications in medicinal chemistry and drug discovery. Further studies are needed to understand the mechanism of action of 1-Chloro-3,4,4-trifluorobut-3-en-2-one and its potential toxic effects on humans and animals. Additionally, new methods for synthesizing 1-Chloro-3,4,4-trifluorobut-3-en-2-one and its derivatives may be developed in the future, which could lead to new applications and discoveries.
Synthesemethoden
1-Chloro-3,4,4-trifluorobut-3-en-2-one can be synthesized through a variety of methods, including the reaction of 3,4,4-trifluorobut-3-en-2-one with hydrogen chloride gas. The reaction is typically carried out in the presence of a catalyst, such as aluminum chloride, and can be performed under a variety of conditions, including at elevated temperatures and pressures.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,4,4-trifluorobut-3-en-2-one has been widely used in scientific research due to its unique chemical properties, including its ability to react with a variety of nucleophiles and its high reactivity towards various organic compounds. 1-Chloro-3,4,4-trifluorobut-3-en-2-one has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Eigenschaften
CAS-Nummer |
110784-75-3 |
|---|---|
Produktname |
1-Chloro-3,4,4-trifluorobut-3-en-2-one |
Molekularformel |
C4H2ClF3O |
Molekulargewicht |
158.5 g/mol |
IUPAC-Name |
1-chloro-3,4,4-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C4H2ClF3O/c5-1-2(9)3(6)4(7)8/h1H2 |
InChI-Schlüssel |
RZUKGAJBMYJCDB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=C(F)F)F)Cl |
Kanonische SMILES |
C(C(=O)C(=C(F)F)F)Cl |
Synonyme |
3-Buten-2-one, 1-chloro-3,4,4-trifluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



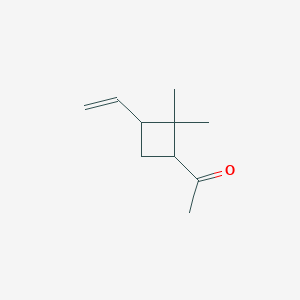
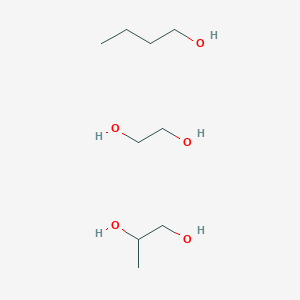
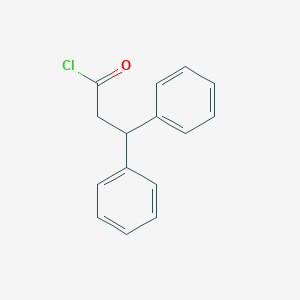
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
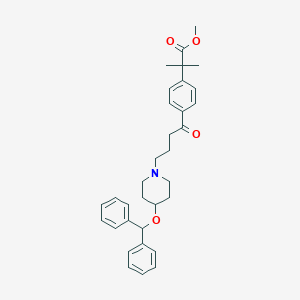
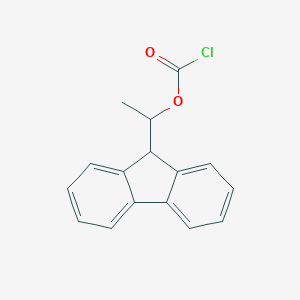
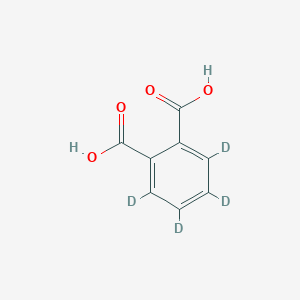
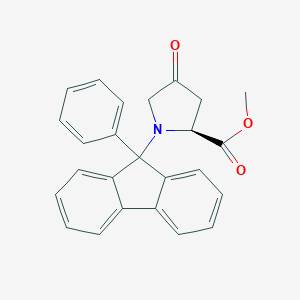
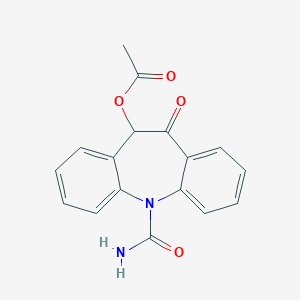
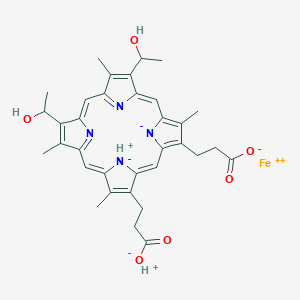
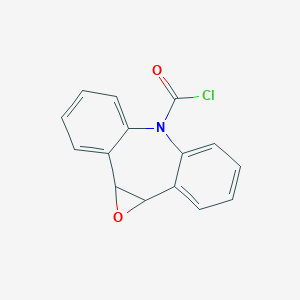
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
